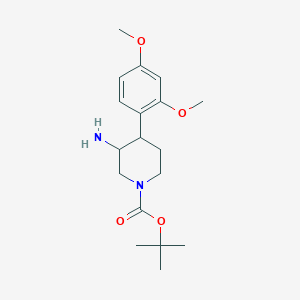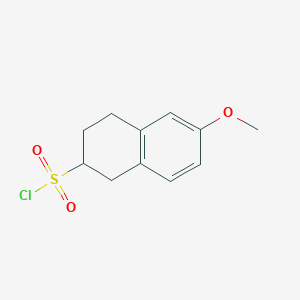![molecular formula C11H16N2OS B13171368 4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a dimethylamino group
Vorbereitungsmethoden
The synthesis of 4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the thiophene ring and the dimethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Addition: Addition reactions can occur at the double bonds present in the thiophene ring, leading to the formation of various addition products.
Wissenschaftliche Forschungsanwendungen
4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde can be compared with similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Thiophene derivatives: Compounds with a thiophene ring may exhibit similar electronic and optical properties.
Dimethylamino compounds: These compounds contain the dimethylamino group and may have similar chemical reactivity.
Eigenschaften
Molekularformel |
C11H16N2OS |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
4-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2OS/c1-12(2)9-3-4-13(6-9)10-5-11(7-14)15-8-10/h5,7-9H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
YEDPIPJTTIHDLF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCN(C1)C2=CSC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)
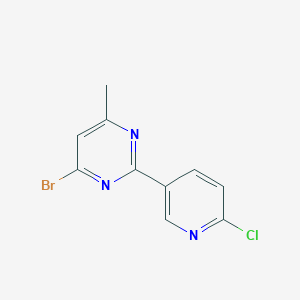
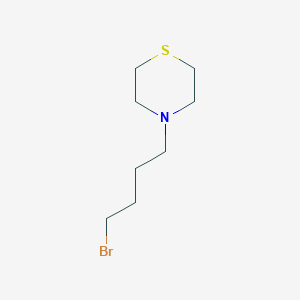
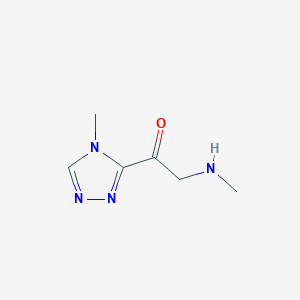
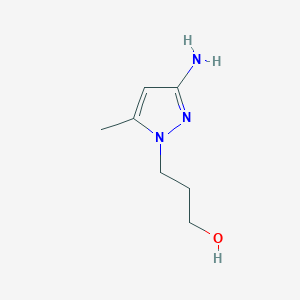
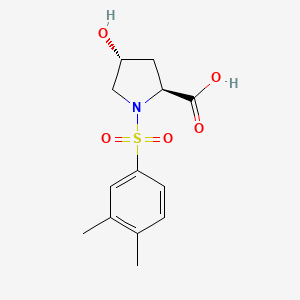
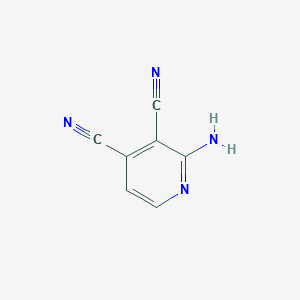
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)

![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
